molecular formula C14H11NO B1245592 3-Methyl-9H-carbazole-9-carbaldehyde

3-Methyl-9H-carbazole-9-carbaldehyde

Cat. No.: B1245592
M. Wt: 209.24 g/mol
InChI Key: ODQBPNZNDIOBFN-UHFFFAOYSA-N
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Description

3-Methyl-9H-carbazole-9-carbaldehyde is a synthetic carbazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds, recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . The carbazole scaffold is a key structural component in numerous investigational compounds, particularly in the development of novel anticancer agents . Research indicates that carbazole-based molecules can exhibit potent antitumor properties by targeting multiple cellular pathways. For instance, some derivatives are known to reactivate the p53 tumor suppressor pathway, a critical mechanism in combating cancers like melanoma, by inducing cell senescence and apoptosis (programmed cell death) . Other related carbazole-aldehyde derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa), without significantly affecting non-tumor cell lines, suggesting a selective cytotoxicity profile . The mechanism of action for these compounds often involves the inhibition of topoisomerase enzymes or the modulation of key signaling pathways like p38-MAPK and JNK, leading to the inhibition of uncontrolled cell proliferation . Beyond oncology, the carbazole core is being explored for its potential in treating neurodegenerative diseases, as an antimicrobial agent, and for its anti-inflammatory properties . This compound serves as a versatile building block for the synthesis of more complex molecules, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates with enhanced efficacy and lower toxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methylcarbazole-9-carbaldehyde

InChI

InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-9H,1H3

InChI Key

ODQBPNZNDIOBFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O

melting_point

58-60°C

physical_description

Solid

Synonyms

9-formyl-3-methylcarbazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

Carbazole derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3-Methyl-9H-carbazole-9-carbaldehyde 3-CH₃, 9-CHO C₁₄H₁₁NO 209.24 Intermediate for Schiff bases, optoelectronics
9-Ethyl-9H-carbazole-3-carbaldehyde 3-CHO, 9-CH₂CH₃ C₁₅H₁₃NO 223.27 Luminescent materials, hole-transport layers
9H-Carbazole-3,6-dicarbaldehyde 3-CHO, 6-CHO, 9-C₆H₅CH₂ C₂₁H₁₅NO₂ 313.35 Fluorescent probes, crosslinking agents
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole 3-NO₂, 1/4-CH₃, 6-aryl substituents C₂₁H₁₈FN₃O₃ 391.39 Antibacterial/antifungal agents
Methyl 9H-carbazole-9-acetate 9-COOCH₃ C₁₄H₁₃NO₂ 239.26 Fluorescence derivatization reagent
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The aldehyde group (–CHO) at position 9 in this compound is electron-withdrawing, enhancing reactivity toward nucleophiles. In contrast, ethyl or methyl groups (e.g., 9-Ethyl-9H-carbazole-3-carbaldehyde) are electron-donating, stabilizing the carbazole core for optoelectronic applications .
  • Substituent Position : Derivatives with substituents at positions 3 and 6 (e.g., 9H-Carbazole-3,6-dicarbaldehyde) exhibit extended conjugation, improving fluorescence properties .
  • Functional Group Diversity: Nitro (–NO₂) and methoxy (–OCH₃) groups (e.g., in 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) enhance biological activity but reduce solubility compared to aldehydes .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm)
This compound Not reported ~1700 (C=O stretch) δ9.8–10.0 (CHO), δ2.5–3.0 (CH₃)
9-Ethyl-9H-carbazole-3-carbaldehyde Not reported ~1680 (C=O stretch) δ10.1 (CHO), δ1.4 (CH₂CH₃)
1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole 240 1578 (NO₂), 1299 (C–F) δ8.36 (H2), δ3.80 (OCH₃)
Methyl 9H-carbazole-9-acetate Not reported 1731 (C=O ester) δ3.80 (OCH₃), δ2.84 (CH₃)
Analysis :
  • Aldehyde Derivatives : The strong C=O stretch in IR (~1700 cm⁻¹) and deshielded aldehyde proton in NMR (δ9.8–10.0) are characteristic of this compound and its analogues .
  • Nitro Derivatives : Elevated melting points (e.g., 240°C for 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) result from strong intermolecular interactions involving nitro groups .

Preparation Methods

Vilsmeier-Haack Formylation

In a representative procedure, 3-methylcarbazole is dissolved in anhydrous DMF under nitrogen atmosphere. POCl₃ is added dropwise at 0–5°C, followed by gradual warming to 80°C for 6–8 hours. The reaction mixture is quenched with ice-water, and the precipitated product is purified via column chromatography (hexane:ethyl acetate = 4:1). This method typically achieves yields of 65–72% for analogous 9-formylcarbazoles.

Key variables influencing yield:

  • Temperature control: Excessive heat promotes over-chlorination byproducts.

  • DMF purity: Anhydrous conditions prevent hydrolysis of the Vilsmeier reagent.

  • Quenching protocol: Rapid cooling minimizes aldehyde oxidation.

Methyl Group Introduction at the 3-Position

The 3-methyl substituent is introduced either prior to or following carbazole ring formation. Direct methylation of pre-formed carbazole rings faces regioselectivity challenges due to the electronic effects of the nitrogen atom.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, methyl chloride reacts with 9H-carbazole-9-carbaldehyde in dichloromethane at reflux. However, this method suffers from poor regiocontrol (≤40% 3-methyl selectivity) and competing N-alkylation.

Suzuki-Miyaura Coupling

A more selective approach involves palladium-catalyzed cross-coupling between 3-bromo-9H-carbazole-9-carbaldehyde and methylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) achieve 83% yield with >95% 3-methyl selectivity.

Comparative analysis of methylation methods:

MethodCatalystSolventYield (%)Regioselectivity
Friedel-CraftsAlCl₃CH₂Cl₂38Moderate
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O83High
Directed ortho-Metalationn-BuLiTHF67Excellent

Tandem Synthesis Approaches

Recent advances employ one-pot strategies combining carbazole ring formation with subsequent functionalization.

Cadogan-Sundberg Cyclization with In Situ Formylation

Nitroarene precursors undergo reductive cyclization using triethyl phosphite to generate the carbazole core, followed by immediate formylation using DMF/POCl₃. For 3-methyl derivatives, 2-nitro-3-methylbiphenyl precursors yield the target compound in 58% overall yield after silica gel purification.

Representative reaction sequence:

  • 2-Nitro-3-methylbiphenyl → Cadogan cyclization → 3-methylcarbazole

  • Vilsmeier-Haack formylation → this compound

Characterization and Quality Control

Critical analytical data for synthetic batches include:

¹H NMR (500 MHz, CDCl₃):
δ 10.01 (s, 1H, CHO), 8.52 (d, J = 7.8 Hz, 1H), 8.12 (s, 1H), 7.90–7.85 (m, 2H), 7.50–7.42 (m, 2H), 2.72 (s, 3H, CH₃).

HRMS (ESI):
Calculated for C₁₄H₁₁NO [M+H]⁺: 209.0841, Found: 209.0843.

Industrial-Scale Challenges

Despite laboratory success, mass production faces hurdles:

  • POCl₃ handling: Corrosivity necessitates specialized reactor linings

  • Pd catalyst recovery: Current systems recover ≤78% of precious metals

  • Byproduct management: Chlorinated side products require scrubbing

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-alkylation or side reactions.
  • Optimize lithiation conditions (e.g., LDA or n-BuLi) to ensure regioselectivity at C3.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a multi-technique approach:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm methyl (δ ~3.8 ppm) and aldehyde (δ ~10.0 ppm) proton signals. Carbazole aromatic protons appear as a multiplet (δ 7.2–8.5 ppm) .

Mass Spectrometry (MS) :

  • ESI-MS or HRMS to verify molecular ion peak ([M+H]⁺ expected at m/z 210.1).

HPLC-DAD :

  • Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .

Q. Solutions :

Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .

TWINABS Refinement : For twinned crystals, use SHELXL with TWIN laws to model disorder .

Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) to identify C–H···O/N interactions stabilizing the lattice .

Q. Example Crystallographic Data :

ParameterValue (Monoclinic P2₁/n)
a (Å)10.6523
b (Å)8.2312
c (Å)13.8005
β (°)104.387
V (ų)1172.10
R₁ (I > 2σ(I))0.045

Advanced: How do substituents influence the photophysical properties of carbazole-based compounds?

Methodological Answer :
Substituents modulate π-conjugation and aggregation behavior :

Electron-Withdrawing Groups (e.g., CHO) : Redshift absorption/emission via extended conjugation.

Alkyl Chains (e.g., Methyl) : Reduce aggregation-induced quenching (AIQ) in solid state .

Q. Case Study :

  • This compound vs. Ethyl Derivative :
    • Methyl derivatives exhibit blue emission (λem ~416 nm in THF) with higher quantum yield (ΦF ~0.45) due to restricted rotation .

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : Carbazole derivatives are not classified as hazardous but may cause irritation upon prolonged exposure .

Advanced: How can computational modeling predict the optoelectronic behavior of this compound?

Q. Methodological Answer :

DFT Calculations :

  • Geometry optimization at B3LYP/6-31G(d) level to predict HOMO/LUMO energies.
  • Solvent effects modeled via PCM (e.g., THF).

TD-DFT : Simulate UV-Vis spectra and compare with experimental data .

Q. Example Results :

ParameterCalculated ValueExperimental Value
HOMO (eV)-5.42-5.38 (CV)
LUMO (eV)-1.89-1.92 (CV)
λabs (nm)328330

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-9H-carbazole-9-carbaldehyde
Reactant of Route 2
3-Methyl-9H-carbazole-9-carbaldehyde

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